Autotaxin modulator 1

Vue d'ensemble

Description

Le modulateur d'autotaxine 1 est un composé connu pour sa capacité à inhiber l'enzyme autotaxine (ATX). L'autotaxine est une glycoprotéine sécrétée qui joue un rôle crucial dans la production d'acide lysophosphatidique (LPA), un phospholipide bioactif impliqué dans divers processus cellulaires tels que la prolifération cellulaire, la migration et la survie . Le modulateur d'autotaxine 1 a montré un potentiel dans la recherche liée à la démyélinisation due à une blessure ou à une maladie, ainsi que dans les troubles prolifératifs comme le cancer .

Méthodes De Préparation

La synthèse du modulateur d'autotaxine 1 implique plusieurs étapes, en commençant par la préparation de naphtalènes et d'isoquinoléines en tant qu'agents modulateurs de l'ATX . La voie de synthèse et les conditions de réaction sont détaillées dans le brevet WO 2014018881 A1, Exemple de composé 12b . Le composé est généralement préparé en utilisant des techniques de synthèse organique standard, y compris l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de réactifs tels que les inhibiteurs de la phosphodiestérase .

Analyse Des Réactions Chimiques

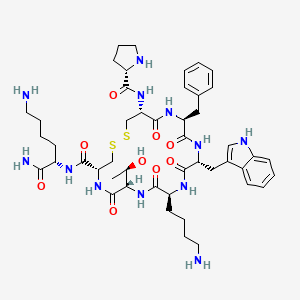

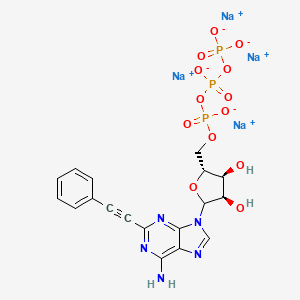

Le modulateur d'autotaxine 1 subit diverses réactions chimiques, y compris l'hydrolyse et l'inhibition des liaisons phosphodiestérase . Les réactifs courants utilisés dans ces réactions comprennent la lysophosphatidylcholine (LPC) et d'autres nucléotides . Le principal produit formé à partir de ces réactions est l'acide lysophosphatidique (LPA), qui est une molécule de signalisation clé dans divers processus biologiques .

Applications de la recherche scientifique

Le modulateur d'autotaxine 1 a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé pour étudier l'inhibition de l'autotaxine et ses effets sur la production d'acide lysophosphatidique . En biologie, il est utilisé pour étudier le rôle de l'autotaxine dans la prolifération cellulaire, la migration et la survie . De plus, il est utilisé dans l'industrie pour le développement de nouveaux agents thérapeutiques ciblant l'axe de signalisation autotaxine-LPA .

Mécanisme d'action

Le modulateur d'autotaxine 1 exerce ses effets en inhibant l'enzyme autotaxine, qui est responsable de l'hydrolyse de la lysophosphatidylcholine en acide lysophosphatidique . L'inhibition de l'autotaxine entraîne une diminution de la production d'acide lysophosphatidique, affectant ainsi divers processus cellulaires tels que la prolifération cellulaire, la migration et la survie . Les cibles moléculaires impliquées dans ce mécanisme comprennent l'enzyme autotaxine et les récepteurs de l'acide lysophosphatidique (LPAR) sur la membrane cellulaire .

Applications De Recherche Scientifique

Autotaxin modulator 1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on the production of lysophosphatidic acid . In biology, it is used to investigate the role of autotaxin in cell proliferation, migration, and survival . Additionally, it is used in industry for the development of new therapeutic agents targeting the autotaxin-LPA signaling axis .

Mécanisme D'action

Autotaxin modulator 1 exerts its effects by inhibiting the enzyme autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid . The inhibition of autotaxin leads to a decrease in the production of lysophosphatidic acid, thereby affecting various cellular processes such as cell proliferation, migration, and survival . The molecular targets involved in this mechanism include the autotaxin enzyme and the lysophosphatidic acid receptors (LPARs) on the cell membrane .

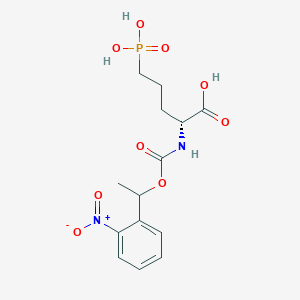

Comparaison Avec Des Composés Similaires

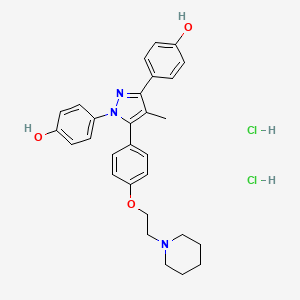

Le modulateur d'autotaxine 1 est unique dans sa capacité à inhiber l'enzyme autotaxine et à réduire la production d'acide lysophosphatidique . Des composés similaires comprennent d'autres inhibiteurs de l'autotaxine tels que l'IOA-289 et le PF8380, qui ciblent également l'axe de signalisation autotaxine-LPA .

Propriétés

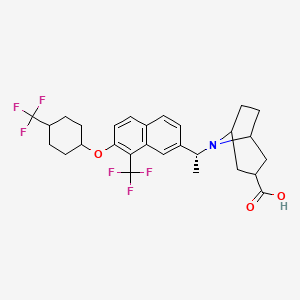

IUPAC Name |

8-[(1R)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZASAAIJIFDWSB-WMHNCSEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)

![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)